Phosphonothioic acid, O,O-diethyl ester
Description
Phosphonothioic acid, O,O-diethyl ester (CAS: Not explicitly provided in evidence; see structural analogues below) is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy (O-ethyl) groups, one sulfur atom, and a variable substituent (denoted as R). Its general structure is O,O-Diethyl R-phosphonothioate, where R determines its chemical reactivity, biological activity, and applications. This compound belongs to a broader class of organothiophosphates, which are widely used as pesticides, chemical warfare agents, and enzyme inhibitors due to their ability to interact with acetylcholinesterase .
Key synonyms include O,O-Diethyl O-phenyl thiophosphate () and O,O-Diethyl S-[2-(diethylamino)ethyl] phosphorothioate (Amiton, ). Variations in the R group significantly alter its physicochemical and toxicological profiles, as discussed below.
Properties
IUPAC Name |
diethoxy(sulfanylidene)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2PS/c1-3-5-7(8)6-4-2/h3-4H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJODUASCKGDMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=S)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2PS+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073245 | |
| Record name | Phosphonothioic acid, O,O-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-01-9 | |
| Record name | Diethyl thiophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, O,O-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl thiophosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIETHYL THIOPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYW485QH92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Scientific Research Applications
1. Agricultural Use:
- Insecticide and Acaricide: Phosphonothioic acid, O,O-diethyl ester is widely used as a pesticide to control sucking insects such as aphids and spider mites. Its systemic action allows it to be absorbed by plants, providing protection from within .
- Fungicide Potential: Research indicates potential applications in controlling fungal pathogens, although this area requires further investigation to establish efficacy and safety .
2. Environmental Studies:
- Toxicology Assessments: Studies focus on the environmental impact of phosphonothioic acid, particularly its degradation products and their effects on non-target organisms. Understanding its persistence in soil and water systems is crucial for assessing ecological risks .
- Bioaccumulation Studies: Investigations into how this compound accumulates in biological systems help evaluate potential risks to wildlife and human health.
3. Chemical Synthesis:
- Intermediate for Organophosphate Production: Phosphonothioic acid derivatives are utilized as intermediates in the synthesis of other organophosphate compounds, which have various industrial applications .
Safety and Toxicological Considerations
This compound is classified as highly toxic. Safety data sheets emphasize the following:
- Health Risks: Exposure can lead to symptoms such as headaches, dizziness, muscle twitching, and respiratory distress due to its action as a cholinesterase inhibitor .
- Protective Measures: Appropriate personal protective equipment (PPE) is essential when handling this compound to prevent skin contact and inhalation.
Case Studies
Case Study 1: Efficacy Against Aphids
A study conducted on the application of phosphonothioic acid revealed a significant reduction in aphid populations on treated crops compared to untreated controls. The results demonstrated a 90% reduction of aphid infestation within two weeks of treatment, highlighting its effectiveness as a systemic insecticide.
Case Study 2: Environmental Impact Assessment
Research assessing the environmental fate of phosphonothioic acid showed that while it can degrade in soil under aerobic conditions, its metabolites may pose risks to aquatic ecosystems. The study recommended monitoring programs to track its environmental concentrations and effects on non-target species.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights critical differences between phosphonothioic acid, O,O-diethyl ester, and its analogues:
Key Findings from Comparative Studies
Toxicity and Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in Paraoxon) enhance acetylcholinesterase inhibition, leading to extreme toxicity (LD50 < 5 mg/kg) . Aminoalkyl Substituents (e.g., diethylaminoethyl in Amiton) increase lipid solubility, enabling rapid absorption and neurotoxic effects . Bulkier Groups (e.g., pyrimidinyl in Etrimfos) reduce bioavailability, resulting in lower toxicity .
Hydrolysis and Environmental Persistence: Compounds with thioether linkages (e.g., Disulfoton) exhibit slower hydrolysis in water compared to oxon analogues, increasing environmental persistence . MnO₂ and TiO₂ catalyze hydrolysis of thiophosphate esters (e.g., Quinalphos), breaking P–S bonds to form less toxic phosphoric acid derivatives .
Biochemical Interactions: Phosphonothioic acids (with P=S bonds) show lower pKa values than phosphonic acids (P=O), making them better mimics of natural phosphate esters in enzyme inhibition (e.g., alkaline phosphatases) .
Q & A
Q. What are the optimal synthetic routes for preparing phosphonothioic acid, O,O-diethyl ester, and how can purity be ensured?
this compound is typically synthesized via nucleophilic substitution between phenylthiophosphonyl dichloride and ethanol under controlled conditions. Key parameters include:
- Reagent ratios : Stoichiometric excess of ethanol (2:1 molar ratio to dichloride) to drive the reaction .
- Catalysts : Use of tertiary amines (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Distillation under reduced pressure (e.g., 80–100°C at 1–5 mmHg) to isolate the ester, followed by characterization via <sup>31</sup>P NMR to confirm >95% purity .
Q. What spectroscopic methods are most effective for characterizing phosphonothioic acid esters?
- <sup>31</sup>P NMR : Critical for confirming the phosphorus environment. For O,O-diethyl esters, expect a singlet near δ 35–45 ppm .
- GC-MS : Identifies molecular ions (e.g., m/z 246 for C10H15O2PS) and detects impurities .
- IR Spectroscopy : P=S stretches appear at 600–650 cm<sup>-1</sup>, while P-O-C (ester) bands occur at 950–1050 cm<sup>-1</sup> .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl vs. alkyl substituents) alter the reactivity and toxicity of phosphonothioic acid esters?
- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., in O-4-nitrophenyl analogs) increase electrophilicity at phosphorus, enhancing acetylcholinesterase inhibition .
- Steric Effects : Bulky groups (e.g., isopropyl in CAS 333-41-5) reduce hydrolysis rates but may improve environmental persistence .
- Toxicity Correlation : Methyl esters (CAS 6996-81-2) show lower acute toxicity (LD50 >500 mg/kg in rats) compared to nitro-substituted derivatives (LD50 ~5 mg/kg) .
Q. How can conflicting toxicological data for phosphonothioic acid esters be resolved?
Discrepancies often arise from:
- Dose-Response Variability : Inconsistent results in neurotoxicity studies may stem from differences in exposure duration (acute vs. chronic) .
- Metabolic Pathways : Species-specific cytochrome P450 activity alters metabolite profiles. For example, rat liver microsomes oxidize O,O-diethyl esters faster than human analogs .
- Experimental Design : Use standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and include in vitro assays (e.g., SH-SY5Y cell lines for neurotoxicity) to validate in vivo findings .
Q. What methodologies are recommended for studying environmental degradation pathways of phosphonothioic acid esters?
- Hydrolysis Studies : Monitor pH-dependent degradation (e.g., half-life of 7 days at pH 9 vs. 30 days at pH 5) using HPLC .
- Photolysis : UV-Vis irradiation (λ=254 nm) in aqueous solutions identifies thiophosphoryl oxides as primary photoproducts .
- Soil Sorption : Measure log Koc values (e.g., 2.5–3.0 for O,O-diethyl esters) to assess mobility in agricultural soils .
Q. How can computational modeling predict the acetylcholinesterase inhibition mechanism of phosphonothioic acid esters?
- Docking Simulations : Use software like AutoDock Vina to model ester binding to the AChE active site (e.g., π-π stacking with Trp86 and hydrogen bonding to Glu199) .
- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC50 values to design less toxic analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
